molecular formula C10H8BrNO2 B2434135 6-bromo-1-methyl-1H-indole-2-carboxylic acid CAS No. 885121-33-5

6-bromo-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2434135
CAS No.: 885121-33-5
M. Wt: 254.083
InChI Key: AOYPDQJNZQBEDW-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1H-indole-2-carboxylic acid (CAS 885121-33-5) is a brominated indole derivative of significant interest in medicinal chemistry and pharmaceutical research. Its molecular formula is C 10 H 8 BrNO 2 , with a molecular weight of 254.08 g/mol. This compound serves as a key chemical building block for the design and synthesis of novel bioactive molecules. The indole-2-carboxylic acid scaffold is a promising structure in antiviral drug discovery. Research indicates that derivatives of this scaffold can function as HIV-1 integrase strand transfer inhibitors (INSTIs) . The molecule's core is hypothesized to chelate the two Mg 2+ ions within the enzyme's active site, while the bromine atom at the 6-position of the indole ring can be critical for enabling additional interactions, such as π-π stacking with viral DNA, to enhance inhibitory potency . This product is intended for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions and refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. It is recommended to store the material sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

6-bromo-1-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-12-8-5-7(11)3-2-6(8)4-9(12)10(13)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYPDQJNZQBEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-methyl-1H-indole-2-carboxylic acid typically involves the bromination of 1-methylindole-2-carboxylic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or coupling conditions to form esters. For example, reaction with ethanol and H₂SO₄ yields ethyl 6-bromo-1-methyl-1H-indole-2-carboxylate .

  • Amidation : Forms amides with primary/secondary amines using coupling agents like EDAC or DCC. This is pivotal for creating peptide-like derivatives in drug discovery .

Example Reaction Table

Reaction TypeReagents/ConditionsProductYieldApplication
EsterificationEthanol, H₂SO₄, refluxEthyl ester85%Intermediate for further alkylation
AmidationEthylenediamine, EDACAmide derivative72%HIV integrase inhibitor synthesis

Substitution Reactions

The bromine atom at position 6 participates in nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-couplings:

  • NAS : Reacts with amines (e.g., aniline) or thiols in polar aprotic solvents (DMF, DMSO) at elevated temperatures .

  • Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aromatic groups, enhancing π-stacking interactions in enzyme inhibitors .

Key Findings

  • Substitution at C6 with halogenated benzene rings (e.g., 4-fluorophenyl) improves binding to viral DNA via π-π interactions .

  • Bromine replacement with pyrazine groups increases solubility and integrase inhibition (IC₅₀: 3.11 μM) .

Functionalization at the Indole Core

The methyl group at position 1 and the indole nitrogen enable additional modifications:

  • N-Alkylation : Reacts with alkyl halides (e.g., bromoacetic ester) to introduce side chains for drug conjugates .

  • C3 Oxidation : Controlled oxidation with KMnO₄ or PCC forms ketones or aldehydes, enabling further derivatization .

Synthetic Pathway

  • N-Alkylation :
    6-Bromo-1-methylindole+Bromoacetic esterBaseAlkylated intermediate\text{6-Bromo-1-methylindole} + \text{Bromoacetic ester} \xrightarrow{\text{Base}} \text{Alkylated intermediate}

  • Hydrolysis :
    Alkylated intermediateNaOH2-(6-Bromo-1H-indol-1-yl) acetic acid\text{Alkylated intermediate} \xrightarrow{\text{NaOH}} \text{2-(6-Bromo-1H-indol-1-yl) acetic acid} .

Metal Chelation and Biological Activity

The carboxylic acid group and indole nitrogen coordinate Mg²⁺ ions in enzyme active sites, critical for HIV integrase inhibition:

  • Mechanism : Bis-bidentate chelation stabilizes the enzyme-substrate complex, as shown in molecular docking studies (PDB ID: 6PUY) .

  • Structure-Activity Relationship (SAR) :

    • Free carboxyl group enhances Mg²⁺ chelation (IC₅₀ improves from 6.85 μM to 0.13 μM upon hydrolysis) .

    • C6 halogenation increases antiviral potency by 5–6-fold .

Scientific Research Applications

Medicinal Chemistry

6-Bromo-1-methyl-1H-indole-2-carboxylic acid serves as a building block in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential therapeutic effects against multiple diseases, including:

  • Neurological Disorders : Research indicates that derivatives of this compound can target neurological pathways, offering insights into treatments for conditions such as Alzheimer's and Parkinson's disease .
  • Antiviral Activity : The compound has been explored for its ability to inhibit HIV integrase, a crucial enzyme in the viral replication process. Structural modifications have enhanced its binding affinity and inhibitory effects, with some derivatives demonstrating IC50 values as low as 0.13 μM against HIV integrase .

Biological Studies

This compound is utilized as a probe to study various biological processes involving indole derivatives. Notable findings include:

  • Inhibition of Bacterial Enzymes : It has shown promise as an inhibitor of bacterial cystathionine γ-synthase, enhancing antibiotic efficacy against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Mechanisms of Action : Studies indicate that indole derivatives can interact with multiple biological targets, modulating receptor functions and influencing biochemical pathways.

Material Science

The compound is being investigated for its potential in developing advanced materials:

  • Organic Electronics : Due to its unique electronic properties, this compound is explored in organic semiconductor applications .
  • Coatings and Polymers : Its chemical structure allows for modifications that can enhance the performance of coatings and polymers used in various industrial applications .

Agricultural Chemistry

In agricultural chemistry, this compound contributes to the formulation of agrochemicals:

  • Pesticides and Herbicides : Research suggests that it can be used to develop safer and more effective pesticides and herbicides, aligning with modern environmental standards .

Case Study 1: Antiviral Research

A study published in Molecules highlighted the optimization of indole derivatives for HIV integrase inhibition. The introduction of halogenated groups improved binding interactions significantly. The study concluded that structural modifications could lead to more effective antiviral agents .

Case Study 2: Antibiotic Synergy

Research focused on the use of this compound as an inhibitor of cystathionine γ-synthase demonstrated enhanced sensitivity of bacteria to existing antibiotics when used in combination with this compound. This finding suggests a potential pathway for overcoming antibiotic resistance .

Mechanism of Action

The mechanism of action of 6-bromo-1-methyl-1H-indole-2-carboxylic acid involves its interaction with biological targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, modulating their activity. The indole ring structure allows for π-π interactions with aromatic amino acids in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromoindole-2-carboxylic acid
  • 1-Methylindole-2-carboxylic acid
  • 6-Bromo-1H-indole

Uniqueness

6-Bromo-1-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both a bromine atom and a methyl group on the indole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Biological Activity

6-Bromo-1-methyl-1H-indole-2-carboxylic acid is a significant compound within the indole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data.

  • Molecular Formula : C10H8BrNO2
  • Molecular Weight : 254.08 g/mol

The compound features a bromine atom and a methyl group on the indole ring, contributing to its unique chemical and biological properties.

Indole derivatives, including this compound, are known for their ability to interact with various biological targets. These interactions can modulate receptor functions and influence several biochemical pathways. The specific mechanisms of action include:

  • Binding Affinity : The compound shows high affinity for multiple receptors involved in cellular signaling pathways.
  • Inhibition of Enzymatic Activity : Recent studies indicate that derivatives can inhibit key enzymes in pathogenic bacteria, enhancing the efficacy of antibiotics against resistant strains .

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives against various viruses, including SARS-CoV-2. For instance:

  • In Vitro Studies : A related compound demonstrated complete inhibition of SARS-CoV-2 replication at a concentration of 52.0 μM, with an IC50 value of 1.06 μg/mL, indicating significant antiviral efficacy and a high selectivity index (SI = 78.6) .

Antimicrobial Properties

Indole derivatives exhibit antimicrobial activity against various pathogens:

  • Bacterial Inhibition : Research has shown that this compound and its derivatives can inhibit bacterial cystathionine γ-lyase (bCSE), a key enzyme in pathogenic bacteria like Staphylococcus aureus. This inhibition enhances bacterial sensitivity to antibiotics .

Anticancer Potential

Indoles are recognized for their cytotoxic effects against cancer cell lines:

  • Cytotoxicity Studies : Indole derivatives have demonstrated cytotoxic effects against several human cancer cell lines, suggesting potential as therapeutic agents in oncology .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications. Key findings include:

Compound ModificationBiological ActivityIC50 (μM)
C6-HalogenationEnhanced integrase inhibition0.13
C3 Long BranchImproved interaction with active sites12.41
Hydrolysis of CarboxylateIncreased activityVariable

These modifications indicate that specific structural changes can significantly enhance the compound's biological efficacy.

Study on HIV Integrase Inhibition

A study focused on indole derivatives as inhibitors of HIV integrase showed that compounds similar to this compound effectively inhibited the strand transfer process crucial for viral replication. The most effective derivative exhibited an IC50 value of 0.13 μM, highlighting the potential for developing new antiviral therapies based on this scaffold .

Marine-Derived Indoles

Research on marine indole alkaloids has revealed that certain derivatives exhibit sleep-inducing and radical scavenging activities, indicating a broader range of biological effects associated with indole compounds .

Q & A

Basic: What synthetic routes are commonly employed to prepare 6-bromo-1-methyl-1H-indole-2-carboxylic acid?

Methodological Answer:
The synthesis typically involves functionalization of the indole core. A common approach starts with bromination at the 6-position of a pre-functionalized indole scaffold. For example, 5-bromo-7-fluoro-1H-indole-2-carboxylic acid (CAS 383132-35-2) is synthesized via sequential halogenation and carboxylation steps . Key steps include:

  • Bromination: Electrophilic substitution using brominating agents (e.g., NBS or Br₂) under controlled conditions.
  • Methylation: Alkylation at the 1-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
  • Carboxylation: Introduction of the carboxylic acid group via hydrolysis of ester intermediates (e.g., ethyl esters under acidic or basic conditions) .
    Characterization involves LC/MS to confirm mass (e.g., m/z 386 [M+H]⁺ for related compounds) and HPLC for purity assessment (>97% purity is standard) .

Basic: How is the structural identity of this compound confirmed?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is used:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., bromine-induced deshielding at C6, methyl group resonance at δ ~3.2 ppm).
  • X-ray Crystallography: Single-crystal analysis reveals dihedral angles between functional groups (e.g., –COOH and indole ring: 6° in related structures) and hydrogen-bonding networks .
  • LC/MS: Retention time (e.g., 3.17 min under SMD-FA10-long conditions) and mass fragmentation patterns validate molecular weight and functional groups .

Advanced: How can researchers optimize reaction yields in multi-step syntheses involving this compound?

Methodological Answer:
Yield optimization requires systematic adjustments:

  • Temperature Control: Lower temperatures (0–5°C) during bromination reduce side reactions.
  • Catalyst Screening: Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in carboxylation steps .
  • Reagent Stoichiometry: Excess methylating agents (1.2–1.5 equiv) improve 1-methyl substitution while minimizing over-alkylation .
  • In-situ Monitoring: Use TLC or LC/MS to track intermediate formation (e.g., m/z 396 [M+H]⁺ for intermediates) and adjust reaction times accordingly .
    Example: A 33% yield improvement was reported for a related indole-carboxylic acid by optimizing solvent polarity (DMF → THF) and catalyst loading .

Advanced: How should discrepancies in reported physical properties (e.g., melting points) be resolved?

Methodological Answer:
Discrepancies (e.g., mp 199–201°C vs. degradation >141°C in some analogs ) arise from:

  • Polymorphism: Recrystallization in different solvents (e.g., ethanol vs. acetone) can yield distinct crystal forms.
  • Purity Variations: HPLC analysis (e.g., >97% purity thresholds ) and elemental analysis verify batch consistency.
  • Degradation Pathways: Thermogravimetric analysis (TGA) identifies decomposition temperatures, while stability studies under inert atmospheres (N₂/Ar) mitigate oxidative degradation .

Advanced: What strategies enhance the biological activity of this compound derivatives?

Methodological Answer:
Structure-activity relationship (SAR) studies focus on:

  • Functional Group Modifications:
    • Diethylamino Groups: Introduce at the 1-position to improve solubility (logP reduction) and target binding (e.g., enzyme inhibition) .
    • Fluorine Substitution: Enhances metabolic stability (e.g., 5-bromo-7-fluoro analogs show improved pharmacokinetics) .
  • Ester-to-Acid Conversion: Hydrolysis of ethyl esters to free carboxylic acids increases polarity, enhancing interactions with polar biological targets .
    Example: A derivative with a hydroxypropyl group exhibited 10-fold higher solubility in PBS (pH 7.4) compared to the parent compound .

Basic: What analytical methods are used to assess purity and stability?

Methodological Answer:

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities. Purity >97% is typical for research-grade material .
  • Stability Testing: Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via LC/MS.
  • Karl Fischer Titration: Determines water content (<0.5% w/w) to prevent hydrolysis of ester intermediates .

Advanced: How can researchers address contradictory bioactivity data in indole-carboxylic acid derivatives?

Methodological Answer:
Contradictions arise from assay variability or structural nuances. Mitigation strategies include:

  • Orthogonal Assays: Confirm enzyme inhibition (e.g., IC₅₀) using fluorescence polarization and SPR-based binding assays.
  • Metabolite Profiling: Identify active metabolites (e.g., demethylated or debrominated products) via LC-HRMS .
  • Crystallographic Validation: Co-crystallization with target proteins (e.g., kinases) resolves binding mode ambiguities .

Basic: What are the solubility and formulation considerations for this compound?

Methodological Answer:

  • Solubility: Low aqueous solubility (logP ~2.17 ) necessitates co-solvents (e.g., DMSO for in vitro assays) or prodrug strategies (e.g., ester derivatives) .
  • Formulation: Nanoparticle encapsulation (PLGA polymers) or cyclodextrin complexes enhance bioavailability for in vivo studies .

Advanced: What are the key differences between this compound and its structural analogs?

Methodological Answer:
Comparative analysis reveals:

  • Substitution Effects: Bromine at C6 increases steric hindrance compared to chlorine or methoxy analogs, altering reactivity in Suzuki couplings .
  • Methylation Impact: 1-Methyl substitution reduces N–H hydrogen-bonding capacity, affecting crystal packing and solubility .
  • Biological Activity: 6-Bromo derivatives show superior antimicrobial activity vs. 5-methoxy variants due to enhanced halogen bonding .

Advanced: How can computational methods aid in the design of novel derivatives?

Methodological Answer:

  • Docking Studies: Predict binding modes to targets (e.g., COX-2 or kinases) using AutoDock Vina.
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
  • MD Simulations: Assess stability of protein-ligand complexes over 100-ns trajectories to identify high-affinity candidates .

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